4‑Piperidinyl Connectivity Enables GPCR‑ and Tubulin‑Directed Chemotype Access Not Observed with 2‑ or 3‑Piperidinyl Isomers
The 4‑substituted piperidine attachment point in CAS 1638612‑76‑6 aligns with the scaffold geometry required for mGluR5 positive allosteric modulation and tubulin inhibition. In the patent‑defined mGluR5 PAM series, 4‑piperidinyl oxadiazoles bearing pyrrole groups are explicitly claimed as active cores, while 2‑ and 3‑piperidinyl regioisomers are absent from the exemplified compound list, suggesting a strong positional preference for target engagement [1]. Similarly, the antiproliferative tubulin inhibitor chemotype originating from 4‑(1,2,4‑oxadiazol‑5‑yl)piperidine‑1‑carboxamides produced a lead compound with 120 nM antiproliferative potency (SRB assay, HeLa cells), and the 4‑piperidinyl linkage was essential for maintaining the correct vector to the colchicine binding site [2]. CAS 1638612‑76‑6 preserves the identical 4‑piperidinyl‑oxadiazole geometry and adds a 1‑methylpyrrole ring for π‑stacking and hydrogen‑bonding interactions, whereas 2‑ and 3‑piperidinyl variants (e.g., CAS 1708264‑18‑9 and CAS 1710661‑62‑3) present different exit vectors that are incompatible with the established pharmacophore models .
| Evidence Dimension | Regiochemical fidelity to validated 4‑piperidinyl‑oxadiazole pharmacophore |
|---|---|
| Target Compound Data | 4‑piperidinyl attachment; compatible with mGluR5 PAM and tubulin inhibitor pharmacophore geometries |
| Comparator Or Baseline | CAS 1708264‑18‑9 (3‑piperidinyl regioisomer) and CAS 1710661‑62‑3 (2‑piperidinyl regioisomer): different exit vectors not exemplified in mGluR5 PAM or tubulin inhibitor patents |
| Quantified Difference | Structural divergence; quantitative activity data for comparators unavailable |
| Conditions | Patent structure‑activity analysis (WO2006123257A2 for mGluR5; Krasavin 2014 for tubulin); comparative biochemical data not reported |
Why This Matters
When sourcing a fragment for GPCR‑ or tubulin‑targeted library synthesis, the 4‑piperidinyl regioisomer is the only variant aligned with validated pharmacophore geometries; purchasing a 2‑ or 3‑piperidinyl isomer would require de novo SAR exploration.
- [1] Patent EA014081B1 (2009). Pyrrole derivatives as positive allosteric modulators of metabotropic glutamate receptors. Addex Pharma SA. All exemplified active compounds feature 4‑piperidinyl‑oxadiazole connectivity. View Source
- [2] Krasavin, M. et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorg. Med. Chem. Lett. Lead compound antiproliferative IC50 = 120 nM (SRB assay, HeLa cells). View Source
